molecular formula C17H14ClNO3 B2718128 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid CAS No. 892255-06-0

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid

Cat. No. B2718128
CAS RN: 892255-06-0
M. Wt: 315.75
InChI Key: LHJOKCMLJJDHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid” is a chemical compound with the molecular formula C17H14ClNO3 . It’s a complex organic compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid” includes an indole ring, a carboxylic acid group, and a 2-chlorophenoxyethyl group . The compound has a total of 52 bonds, including 25 non-H bonds, 8 multiple bonds, 15 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .


Physical And Chemical Properties Analysis

The molecular weight of “1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid” is 315.75 . Other physical and chemical properties such as boiling point, density, and solubility would need to be determined experimentally or could be found in specialized chemical databases.

Scientific Research Applications

    Herbicide and Weed Control

    • Cyhalofop-butyl (CyB), the active ingredient in this compound, is an aryloxyphenoxypropionate herbicide. It was listed in 1992 due to its excellent herbicidal properties and low toxicity. CyB selectively targets post-emergence weeds, particularly Echinochloa species . The ®-isomer of CyB is the most effective form .

Safety and Hazards

The safety and hazards associated with “1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid” are not available from the current information. It’s important to handle all chemical compounds with appropriate safety precautions, and the specific safety data for this compound should be available from the manufacturer or supplier .

properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-14-6-2-4-8-16(14)22-10-9-19-11-13(17(20)21)12-5-1-3-7-15(12)19/h1-8,11H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJOKCMLJJDHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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